![molecular formula C14H13FN2O2 B13199241 3-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13199241.png)
3-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a fluorophenyl group, an oxo group, and a nitrile group, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
The synthesis of 3-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and carbonyl compounds.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-substituted benzene derivative reacts with the piperidine ring.
Addition of the Oxo and Nitrile Groups: The oxo group can be introduced through oxidation reactions, while the nitrile group can be added via a cyanation reaction using reagents like sodium cyanide or potassium cyanide.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
3-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the oxo group to hydroxyl groups, resulting in alcohol derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the nitrile group, forming amides or esters.
Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe for studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in polymer science and catalysis.
Mecanismo De Acción
The mechanism of action of 3-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the oxo and nitrile groups contribute to its reactivity and stability. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access, leading to downstream effects on cellular processes.
Comparación Con Compuestos Similares
3-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can be compared with other similar compounds, such as:
3-[1-(4-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile: This compound has a fluorophenyl group at the para position, which may affect its binding affinity and reactivity.
3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile: The presence of a chlorine atom instead of fluorine can alter the compound’s electronic properties and interactions with biological targets.
3-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile: The methyl group introduces steric hindrance, potentially affecting the compound’s conformation and activity.
The uniqueness of this compound lies in its specific substitution pattern, which balances electronic effects and steric factors, making it a valuable compound for diverse applications.
Propiedades
Fórmula molecular |
C14H13FN2O2 |
|---|---|
Peso molecular |
260.26 g/mol |
Nombre IUPAC |
3-[1-(3-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C14H13FN2O2/c15-10-3-1-4-11(9-10)17-8-2-5-12(14(17)19)13(18)6-7-16/h1,3-4,9,12H,2,5-6,8H2 |
Clave InChI |
RJFKXKPIGPQHNI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)N(C1)C2=CC(=CC=C2)F)C(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2,7-Dioxaspiro[4.5]decan-3-yl}methanol](/img/structure/B13199159.png)


![Methyl({[(2S)-piperidin-2-yl]methyl})amine](/img/structure/B13199184.png)
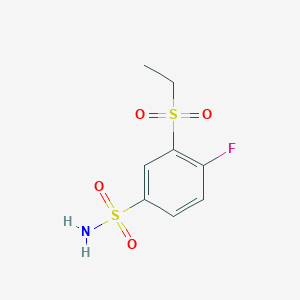
![2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine](/img/structure/B13199200.png)
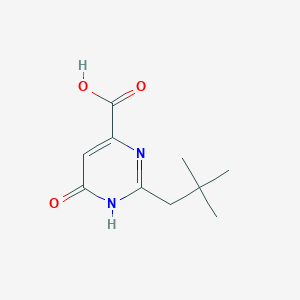

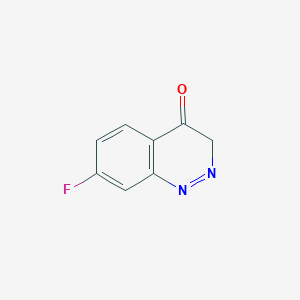
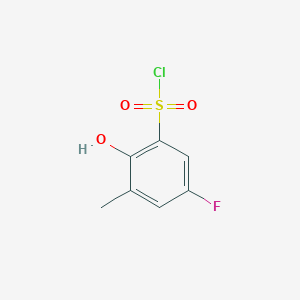
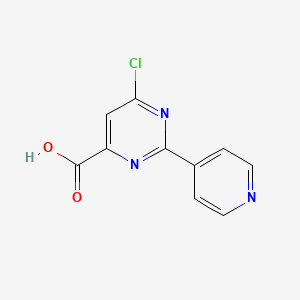

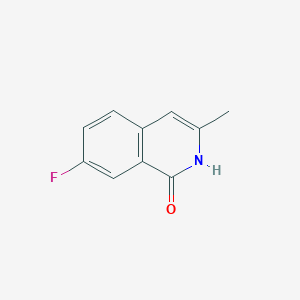
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid](/img/structure/B13199263.png)
